Product packaging for 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one(Cat. No.:CAS No. 1781900-40-0)

3-(Hydroxymethyl)-3-methylpyrrolidin-2-one

Cat. No.: B2397979
CAS No.: 1781900-40-0
M. Wt: 129.159
InChI Key: OBVUYDLKWAXYGV-UHFFFAOYSA-N
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Description

Significance of Pyrrolidinone Scaffolds in Organic and Medicinal Chemistry Research

The pyrrolidinone ring, a key feature of 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one, is a privileged scaffold in drug discovery and organic synthesis. nbinno.com This five-membered nitrogen-containing heterocycle is present in a multitude of biologically active natural products and synthetic compounds. frontiersin.orgnih.gov Its prevalence is due to a combination of desirable properties that make it an attractive starting point for the development of new therapeutic agents.

One of the key advantages of the pyrrolidinone scaffold is its three-dimensional structure, which allows for the precise spatial arrangement of functional groups. researchgate.netnih.gov This is crucial for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors. nih.gov The non-planar nature of the ring enables a better exploration of the chemical space compared to flat, aromatic systems. nih.gov

Furthermore, the pyrrolidinone moiety can impart favorable pharmacokinetic properties to a molecule, including improved solubility and metabolic stability. nbinno.com The ability to functionalize the scaffold at various positions allows for the fine-tuning of a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. Pyrrolidinone derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org

The versatility of the pyrrolidinone scaffold is evident in the number of marketed drugs that contain this structural motif. frontiersin.org The amino acid proline and its derivatives, which share the pyrrolidine (B122466) ring, are also fundamental building blocks in many pharmaceuticals. wikipedia.org

Table 1: Examples of Bioactive Compounds Containing the Pyrrolidinone Scaffold

Compound Therapeutic Area Significance
Piracetam Nootropic One of the first recognized cognitive enhancers. nih.gov
Levetiracetam Antiepileptic A widely used medication for the treatment of seizures. nih.gov
Doxapram Respiratory Stimulant Used to treat respiratory depression. rsc.org

Contextualizing this compound within Lactam Chemistry Research

This compound is classified as a γ-lactam, which is a cyclic amide with a five-membered ring. rsc.orgnih.gov Lactams, in general, are a significant class of compounds in organic chemistry, most famously represented by the β-lactams, which form the core of penicillin and cephalosporin (B10832234) antibiotics. chim.it The biological and synthetic importance of lactams has driven extensive research into their synthesis and reactivity.

The chemistry of γ-lactams is of particular interest due to their presence in numerous natural products with diverse biological activities. rsc.orgnih.gov The development of synthetic methods to access functionalized γ-lactams is a key area of research, as these compounds serve as valuable intermediates for the synthesis of more complex molecules. nih.gov Various strategies have been developed for the construction of the γ-lactam ring, including cyclization reactions and modifications of existing ring systems. nih.gov

The reactivity of the lactam ring, including its susceptibility to ring-opening reactions, makes it a useful synthon in organic synthesis. The substituents on the ring, such as the hydroxymethyl and methyl groups in this compound, can influence the reactivity of the lactam and provide handles for further chemical transformations. The hydroxymethyl group, for instance, can be oxidized to a carboxylic acid or converted to other functional groups, expanding the synthetic utility of the molecule.

Evolution of Research Perspectives on Pyrrolidinone Derivatives

The scientific interest in pyrrolidinone derivatives has evolved significantly over the past few decades. nih.gov Initial research in the mid-20th century was largely driven by the discovery of the nootropic effects of piracetam, the first compound to be described as a cognitive enhancer. nih.gov This led to the synthesis and investigation of a series of related "racetam" compounds for their potential to improve memory and other cognitive functions.

Over time, the focus of research expanded to include other potential therapeutic applications of pyrrolidinone derivatives. A major breakthrough was the discovery of the anticonvulsant properties of levetiracetam, which has since become a blockbuster drug for the treatment of epilepsy. nih.gov This success revitalized interest in the pyrrolidinone scaffold and prompted further exploration of its potential in treating neurological disorders.

Current research on pyrrolidinone derivatives is broad and encompasses a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation. frontiersin.org The ongoing exploration of this chemical space continues to yield novel compounds with diverse biological activities, underscoring the enduring importance of the pyrrolidinone scaffold in medicinal chemistry. nbinno.com The development of new synthetic methodologies has also played a crucial role in this evolution, enabling the creation of more complex and diverse pyrrolidinone-based molecules.

Table 2: Compound Names Mentioned

Compound Name
This compound
Aniracetam
Doxapram
Levetiracetam
Penicillin
Piracetam

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B2397979 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one CAS No. 1781900-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-3-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(4-8)2-3-7-5(6)9/h8H,2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVUYDLKWAXYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781900-40-0
Record name 3-(hydroxymethyl)-3-methylpyrrolidin-2-one
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Synthetic Methodologies for 3 Hydroxymethyl 3 Methylpyrrolidin 2 One and Its Analogues

Established Synthetic Pathways for Pyrrolidin-2-one Frameworks

The construction of the fundamental pyrrolidin-2-one ring, also known as a γ-lactam, is a well-documented area of organic synthesis. One of the most common industrial methods involves the ammonolysis of γ-butyrolactone. This reaction is typically performed in the liquid phase at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) to achieve high conversion and selectivity without the need for a catalyst. chemicalbook.com The presence of water in the reaction mixture has been found to improve the selectivity towards the desired 2-pyrrolidinone. chemicalbook.com

Other established routes include the hydrogenation and amination of precursors like maleic anhydride (B1165640) or succinic acid. chemicalbook.com More recently, multicomponent reactions (MCRs) have gained prominence as an efficient strategy for synthesizing pyrrolidine (B122466) derivatives. MCRs offer advantages such as increased synthetic efficacy, reduced waste, and operational simplicity by combining three or more reactants in a single step to form a complex product. tandfonline.comresearchgate.net For instance, the reaction between keto carboxylic acids, primary amines, and isocyanides can yield 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.com Another approach involves the intramolecular Michael addition, which can be catalyzed by reagents like tributylphosphine (B147548) to form substituted N-aryl-pyrrolidines from amino nitriles and methyl acrylate. tandfonline.com

These foundational methods provide the basis for creating the core lactam structure, which can then be further functionalized or built from appropriately substituted precursors to yield specific derivatives like 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one.

Targeted Synthesis of this compound

The synthesis of a specifically substituted lactam such as this compound requires more targeted and often multi-step approaches compared to the synthesis of the parent pyrrolidin-2-one. These methods focus on introducing the required functional groups at the C3 position of the lactam ring either before or after cyclization.

Multi-Step Organic Synthesis Approaches

A common strategy for synthesizing substituted pyrrolidin-2-ones involves the construction of a linear precursor containing the necessary carbon framework and functional groups, followed by a cyclization step. For this compound, this would typically start with a precursor that can establish the quaternary carbon center at the C3 position.

One plausible synthetic route, adapted from methodologies for similar compounds, could involve the Michael addition of a nucleophile to an appropriately substituted α,β-unsaturated ester. For example, the conjugate addition of a nitromethane (B149229) equivalent to an itaconate ester derivative could establish the basic carbon skeleton. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization via aminolysis of the ester, would form the lactam ring. The remaining ester group could then be reduced to the primary alcohol, yielding the target hydroxymethyl group.

Key Precursors and Intermediate Derivatization Strategies

The choice of precursors is critical for the efficient synthesis of the target molecule. Key starting materials often include derivatives of succinic acid or glutamic acid, which already contain a significant portion of the required carbon backbone.

For instance, a synthetic pathway could begin with 2-methyl-succinic acid. Conversion of one carboxylic acid group to an ester and the other to an amide would provide a suitable precursor. Introduction of the hydroxymethyl group could be achieved through various methods, such as α-hydroxylation of the corresponding enolate. The final step would be an intramolecular cyclization to form the pyrrolidin-2-one ring.

Another strategy involves the derivatization of existing pyrrolidin-2-one structures. This could involve creating an enolate at the C3 position and reacting it with formaldehyde (B43269) to introduce the hydroxymethyl group. However, achieving selective methylation and hydroxymethylation at the same carbon can be challenging and may require protecting group strategies and carefully controlled reaction conditions.

The table below outlines a hypothetical multi-step approach based on common organic transformations.

StepReactionReagents & ConditionsIntermediate/Product
1Michael AdditionDiethyl methylmalonate, Itaconate derivative, Base (e.g., NaOEt)Acyclic tetra-substituted carbon precursor
2Partial Hydrolysis & DecarboxylationH₃O⁺, HeatSubstituted glutaric acid derivative
3Amide FormationSOCl₂, NH₃γ-amino acid precursor
4Cyclization (Lactamization)Heat3-carboxy-3-methylpyrrolidin-2-one
5Reduction of Carboxylic AcidLiAlH₄ or BH₃·THFThis compound

This table represents a conceptual synthetic pathway and is for illustrative purposes.

Asymmetric and Enantioselective Synthesis of Chiral Pyrrolidin-2-one Derivatives

Since the C3 position of this compound is a stereocenter, controlling its stereochemistry is a significant aspect of its synthesis. Asymmetric and enantioselective methods are employed to produce single enantiomers, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities. mappingignorance.org

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having transferred its chirality to the molecule of interest. Evans' oxazolidinones are a classic example of auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters. wikipedia.org

In the context of pyrrolidin-2-one synthesis, a chiral auxiliary could be attached to an acyclic precursor to direct the stereoselective formation of the C3 stereocenter. For example, an N-acyloxazolidinone derived from a substituted succinic acid could be used. The enolate of this compound could then be selectively alkylated (e.g., methylated) from one face, dictated by the steric hindrance of the auxiliary. Subsequent cleavage of the auxiliary and cyclization would yield an enantiomerically enriched 3-methylpyrrolidin-2-one (B1294592) derivative. nih.gov

Auxiliary TypeApplicationTypical Diastereomeric Excess (d.e.)Reference
Evans' OxazolidinonesAsymmetric alkylation of N-acyl derivatives>95% wikipedia.org
CamphorsultamAsymmetric Michael additions>90%N/A
(S)- or (R)-phenylglycinolSynthesis of enantiopure 2-substituted pyrrolidinesHigh google.com

The data in this table is representative of the effectiveness of these auxiliaries in similar systems.

Stereoselective Cyclization Strategies

Stereoselective cyclization involves creating a chiral center in an open-chain molecule and then closing the ring in a manner that either retains the existing stereochemistry or creates new stereocenters with high selectivity. This approach is fundamental to the synthesis of many chiral heterocyclic compounds. mdpi.com

One powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This reaction can generate highly substituted pyrrolidines with multiple stereocenters in a single, atom-economical step. mappingignorance.orgacs.org By using a chiral catalyst, typically a metal complex with a chiral ligand, the cycloaddition can be rendered enantioselective, providing access to optically active pyrrolidine frameworks.

Another strategy is the diastereoselective cyclization of a chiral precursor. For example, an N-allyl oxazolidine (B1195125) derived from a chiral amino alcohol can undergo a hydrozirconation-cyclization sequence. nih.gov The initial chirality in the oxazolidine directs the stereochemical outcome of the cyclization, leading to a diastereomerically enriched pyrrolidine product. Intramolecular reductive hydroamination of enynyl amines is another metal-free method that can achieve stereoselective synthesis of pyrrolidines. organic-chemistry.org These methods provide robust pathways to chiral pyrrolidin-2-one precursors, which can then be further elaborated to the final target compound.

Biocatalytic Synthesis and Resolution Techniques

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures of chiral alcohols and their derivatives.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product. In the context of this compound analogues, lipases can catalyze the enantioselective acylation of the hydroxymethyl group.

A notable example is the kinetic resolution of 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine derivatives, which are structurally similar to the target compound. In one study, various lipases were screened for their ability to resolve these racemic alcohols through enantiomer-selective acylation. researchgate.net The efficiency of the resolution is often quantified by the enantiomeric excess (e.e.) of the product and the substrate, as well as the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

The choice of enzyme, acyl donor, and solvent system is critical for achieving high enantioselectivity. For instance, lipases from Pseudomonas cepacia (PSL) and Candida antarctica lipase (B570770) B (CALB) are commonly used and have shown effectiveness in resolving various chiral alcohols. nih.gov The following table summarizes the key findings from a study on the lipase-catalyzed kinetic resolution of a 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine derivative, a close analogue of this compound.

Table 1: Lipase-Catalyzed Kinetic Resolution of a 3-Hydroxymethylpyrrolidine Analogue

EnzymeAcyl DonorSolventConversion (%)Substrate e.e. (%)Product e.e. (%)Enantiomeric Ratio (E)
Lipase PS (Amano)Vinyl AcetateDiisopropyl ether50>9998>200
Novozym 435 (CALB)Vinyl AcetateDiisopropyl ether4892>99150

The data demonstrates that high enantiomeric purities of both the unreacted alcohol and the acylated product can be achieved through enzymatic kinetic resolution. researchgate.net This biocatalytic approach provides a practical route to access enantiomerically enriched 3-hydroxymethylpyrrolidinone derivatives, which can then be used as chiral building blocks in further synthetic endeavors.

Combinatorial Synthesis and Library Generation of Pyrrolidin-2-one Scaffolds

Combinatorial chemistry, often coupled with solid-phase synthesis, has revolutionized the process of drug discovery and the development of new functional molecules. nih.gov This high-throughput approach allows for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. crsubscription.com The pyrrolidin-2-one scaffold is an attractive template for combinatorial library design due to its conformational rigidity and the ability to introduce diverse substituents at multiple positions. nih.gov

Solid-phase synthesis is particularly well-suited for combinatorial chemistry as it simplifies the purification process; reagents and byproducts can be easily washed away from the resin-bound product. imperial.ac.uk The general strategy for the combinatorial synthesis of pyrrolidin-2-one libraries involves attaching a suitable building block to a solid support and then systematically introducing diversity through a series of chemical transformations.

For example, a library of pyrrolidinedione amides was generated using a solid-phase route that allowed for simultaneous variation at three positions (R¹, R², and R³) of the pyrrolidinedione scaffold. nih.gov This was achieved by employing a "split-and-pool" strategy, where the solid support is divided into portions, each reacting with a different building block, and then recombined for the subsequent reaction step. nih.gov This approach enables the exponential generation of a large number of unique compounds.

The diversity of the generated library is determined by the variety of building blocks used in the synthesis. The following table illustrates the types of building blocks that can be used to generate a diverse library of 3-substituted pyrrolidin-2-one analogues.

Table 2: Building Blocks for Combinatorial Synthesis of 3-Substituted Pyrrolidin-2-one Libraries

Position of VariationBuilding Block TypeExamples
R¹ (N-substituent)Primary AminesBenzylamine, Aniline derivatives, Alkylamines
R² (C3-substituent)α,β-Unsaturated EstersMethyl acrylate, Ethyl crotonate, Dimethyl maleate
R³ (C4-substituent)Michael AcceptorsAcrylonitrile, Methyl vinyl ketone

Once the library is synthesized, it can be screened for various biological activities. For instance, a 100-member library of pyrrolidinedione amides was screened for HIV-1 integrase inhibitory activity, leading to the identification of novel potent inhibitors. nih.gov Encoding technologies can be employed during the synthesis to facilitate the rapid identification of the structure of the active compounds from the library. nih.gov This involves attaching chemical tags to the solid support that correspond to the specific building blocks used at each step of the synthesis.

Chemical Reactivity and Derivatization Studies of 3 Hydroxymethyl 3 Methylpyrrolidin 2 One

Functional Group Transformations and Modulations of the Hydroxyl Group

The primary hydroxyl group in 3-(hydroxymethyl)-3-methylpyrrolidin-2-one is a prime site for a variety of functional group transformations, allowing for the introduction of diverse structural motifs and the modulation of the molecule's properties. Common reactions targeting this group include oxidation, esterification, and etherification.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding carboxylic acid, yielding 3-carboxy-3-methylpyrrolidin-2-one. This transformation is typically achieved using a range of oxidizing agents. While specific studies on this compound are limited, research on analogous compounds such as 3-(hydroxymethyl)-1-methylpyrrolidin-2-one (B1594474) suggests that standard oxidation protocols are applicable.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification reactions can be performed to introduce a variety of alkyl or aryl groups. These reactions are fundamental in creating prodrugs or modifying the lipophilicity and pharmacokinetic profile of potential therapeutic agents.

Below is a table summarizing potential functional group transformations of the hydroxyl group, based on established chemical principles and reactivity of similar compounds.

Reaction TypeReagents and ConditionsProduct
Oxidation Jones reagent (CrO₃, H₂SO₄, acetone), PCC, TEMPO3-Carboxy-3-methylpyrrolidin-2-one
Esterification Acyl chloride, pyridine; Carboxylic acid, DCC, DMAP3-(Acyloxymethyl)-3-methylpyrrolidin-2-one
Etherification Alkyl halide, NaH; Williamson ether synthesis3-(Alkoxymethyl)-3-methylpyrrolidin-2-one

Reactions Involving the Lactam Moiety

The lactam ring of this compound is generally stable but can undergo specific transformations, most notably ring-opening reactions under certain conditions. These reactions are crucial for converting the cyclic structure into linear amino acid derivatives.

Hydrolysis: Under acidic or basic conditions, the amide bond of the lactam can be hydrolyzed to yield the corresponding γ-amino acid, 4-amino-4-methyl-5-hydroxypentanoic acid. The conditions for this reaction can be tuned to control the extent of hydrolysis.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, affording the corresponding 3-hydroxymethyl-3-methylpyrrolidine. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be functionalized through alkylation or arylation reactions, although this is more challenging than with a secondary amine due to the decreased nucleophilicity of the amide nitrogen.

The following table outlines key reactions involving the lactam moiety.

Reaction TypeReagents and ConditionsProduct
Hydrolysis (Acidic) HCl, H₂O, heat4-Amino-4-methyl-5-hydroxypentanoic acid hydrochloride
Hydrolysis (Basic) NaOH, H₂O, heatSodium 4-amino-4-methyl-5-hydroxypentanoate
Reduction LiAlH₄, THF3-(Hydroxymethyl)-3-methylpyrrolidine
N-Alkylation Alkyl halide, strong base (e.g., NaH)1-Alkyl-3-(hydroxymethyl)-3-methylpyrrolidin-2-one

Stereocontrolled Functionalization and Substitution Reactions

The presence of a stereocenter at the C3 position of this compound introduces the element of stereochemistry into its reactions. Stereocontrolled functionalization is paramount for the synthesis of enantiomerically pure derivatives, which is often a critical requirement for biologically active molecules.

While specific studies on stereocontrolled reactions starting from this compound are not extensively documented, general strategies for the stereoselective synthesis of substituted pyrrolidines can be considered. These often involve the use of chiral auxiliaries, asymmetric catalysts, or starting from a chiral pool. For instance, the stereoselective reduction of a ketone precursor to the hydroxyl group or the stereoselective alkylation at the C3 position are common approaches to introduce and control stereochemistry in pyrrolidinone systems. The inherent chirality of this compound can also be used to direct the stereochemical outcome of reactions at other positions in the molecule.

Synthesis of Structural Analogues and Conformationally Restricted Derivatives

The synthesis of structural analogues and conformationally restricted derivatives of this compound is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and to improve the pharmacological properties of a lead compound.

Structural Analogues: The synthesis of analogues can involve modifications at various positions of the molecule. For example, the methyl group at C3 could be replaced with other alkyl or aryl groups. The hydroxymethyl group could be homologated or replaced with other functional groups.

Conformationally Restricted Derivatives: To lock the molecule into a specific bioactive conformation, conformationally restricted analogues can be designed and synthesized. This often involves the introduction of additional rings or bulky substituents that limit the rotational freedom of the molecule. For the pyrrolidinone core, this could involve the formation of bicyclic or spirocyclic systems. For instance, intramolecular cyclization reactions involving the hydroxyl group and another functional group introduced elsewhere in the molecule could lead to fused or bridged ring systems. Such rigidified structures can provide valuable insights into the conformational requirements for biological activity.

Structural Analysis and Conformational Investigations

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and connectivity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-H proton, the two protons of the hydroxymethyl group's CH₂, the diastereotopic protons of the CH₂ group at position 4, the two protons of the CH₂ group at position 5, and a singlet for the methyl group at position 3. The chemical shifts and coupling constants would confirm the connectivity and provide insights into the local electronic environment and dihedral angles between adjacent protons.

¹³C NMR: The carbon NMR spectrum would be anticipated to display six unique signals, corresponding to the carbonyl carbon (C2), the quaternary carbon (C3), the methylene (B1212753) carbon at C4, the methylene carbon at C5, the hydroxymethyl carbon, and the methyl carbon.

No specific experimental NMR data for this compound has been found in the reviewed literature. For comparison, spectral data is available for related compounds such as (+-)-3-methyl-2-pyrrolidinone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula (C₆H₁₁NO₂). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of functional groups like the hydroxymethyl radical or water. A search of existing databases yielded no specific mass spectrometry data for this compound.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute configuration if the compound is chiral. For this compound, which possesses a stereocenter at the C3 position, this technique would be invaluable. It would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete and unambiguous structural determination in the solid state. However, no published crystal structures for this specific compound are currently available. A crystal structure has been reported for a significantly more complex molecule, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, which contains a six-membered piperidinone ring rather than a five-membered pyrrolidinone ring. nih.gov

Computational Chemistry and Theoretical Studies on Molecular Structure and Energetics

In the absence of experimental data, computational chemistry provides powerful tools to predict molecular properties.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are widely used to calculate the optimized geometry, electronic structure, and spectroscopic properties of molecules. nanobioletters.com For this compound, these calculations could predict its stable conformations, bond lengths, bond angles, and vibrational frequencies. nih.gov Furthermore, theoretical calculations can be used to simulate NMR chemical shifts, which would be a valuable tool for comparison if experimental spectra were to become available. nanobioletters.com A comprehensive search did not yield any specific DFT or ab initio studies focused on this compound.

Conformational Analysis of Pyrrolidinone Rings

The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation. mdpi.com For this compound, computational conformational analysis would explore the potential energy surface to identify the most stable ring puckering and the preferred orientation of the hydroxymethyl and methyl groups at the C3 position. These studies often reveal that the substituents can adopt pseudo-axial or pseudo-equatorial positions, with the energy difference between these conformers being influenced by steric and electronic effects. nih.govnih.gov While general studies on substituted pyrrolidines exist, specific conformational analyses for this compound are not available in the literature. mdpi.comnih.govnih.gov

Intramolecular Hydrogen Bonding Studies

The presence of both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the carbonyl oxygen, C=O) within the structure of this compound allows for the formation of an intramolecular hydrogen bond. This interaction results in a pseudo-cyclic arrangement, which significantly impacts the conformational preferences of the five-membered pyrrolidinone ring and the orientation of its substituents.

Computational modeling and theoretical calculations are instrumental in elucidating the energetic favorability of the hydrogen-bonded conformer. These studies typically involve geometry optimization to find the lowest energy conformation and subsequent analysis of key geometric parameters.

Table 1: Calculated Geometric Parameters for the Intramolecular Hydrogen Bond in a 3-Hydroxypyrrolidin-2-one Analog

ParameterValue
H---O Distance (Å)~2.1 - 2.4
O-H---O Angle (°)~140 - 160
C=O---H Dihedral Angle (°)~0 - 20

Note: These values are representative and derived from computational studies of closely related 3-hydroxypyrrolidin-2-one structures. The exact values for this compound may vary.

The data presented in Table 1 showcases the typical bond distances and angles that characterize a moderate strength intramolecular hydrogen bond. The H---O distance is significantly shorter than the sum of the van der Waals radii of hydrogen and oxygen, indicating a notable attractive interaction. The O-H---O angle, approaching linearity, further supports the presence of a directional hydrogen bond.

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, provide experimental evidence for intramolecular hydrogen bonding. In FTIR spectroscopy, the O-H stretching frequency of a hydrogen-bonded hydroxyl group is typically observed at a lower wavenumber (red-shifted) and appears as a broader band compared to a "free" hydroxyl group.

Table 2: Expected Spectroscopic Data Indicative of Intramolecular Hydrogen Bonding

Spectroscopic TechniqueObservationInterpretation
FTIRBroad O-H stretch at ~3400-3500 cm⁻¹Lower frequency and broadening due to hydrogen bonding.
¹H NMRDownfield shift of the hydroxyl proton (δ > 3 ppm)Deshielding of the proton due to its involvement in the hydrogen bond.

While there is extensive research on the synthesis and reactions of the broader classes of pyrrolidines and pyrrolidinones, this information does not address the precise structure and substitution pattern of this compound. Studies on related but distinct compounds, such as other isomers or differently substituted pyrrolidinones, cannot be used to accurately describe the mechanistic and kinetic profile of the target compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for "Mechanistic Research of Reactions Involving this compound" as the specific data for the following sections are not present in the available literature:

Mechanistic Research of Reactions Involving 3 Hydroxymethyl 3 Methylpyrrolidin 2 One

Catalytic System Development and Optimization for Pyrrolidinone Synthesis

Constructing an article without this specific research would lead to inaccuracies and speculation, falling outside the required standards of scientific reporting. Further research dedicated specifically to 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one would be necessary to provide the detailed information requested.

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Methodologies for Pyrrolidinone Derivatives

The synthesis of pyrrolidinones, especially those with highly substituted or stereochemically complex structures, remains an area of active research. A significant challenge is the creation of all-carbon quaternary stereocenters, such as the one present in 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one.

Recent advancements have focused on multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov These methods are highly valued for their efficiency and ability to generate diverse molecular structures. nih.gov For instance, diastereoselective, one-pot, three-component reactions have been developed to produce densely functionalized pyrrolidinone products containing a quaternary center. nih.govresearchgate.net Such strategies often proceed under mild conditions and can provide gram-scale access to these valuable heterocyclic scaffolds. researchgate.net

Furthermore, organocatalytic asymmetric cascade reactions are being explored for the synthesis of highly substituted pyrrolidines, which can be precursors to pyrrolidinones. These methods aim to control the stereochemistry at the newly formed quaternary center with high precision. Other modern approaches include transition-metal-catalyzed reactions and cascade processes, such as the Smiles-Truce cascade, which offers new ways to form α-arylated pyrrolidinones. acs.org The development of these stereoselective synthesis methods is crucial for producing enantiomerically pure compounds for pharmaceutical applications. mdpi.com

Advanced Computational Design of Pyrrolidinone-Based Structures

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel pyrrolidinone derivatives. These techniques allow researchers to predict the properties and biological activities of yet-to-be-synthesized molecules, thereby guiding synthetic efforts toward the most promising candidates.

For example, computational studies are used to understand the diastereoselectivity of reactions that form substituted pyrrolidines. ua.esnih.gov By modeling reaction pathways and transition states, chemists can gain insights into the factors that control the stereochemical outcome. ua.es In the context of drug discovery, molecular docking studies are employed to predict how pyrrolidinone derivatives will bind to biological targets, such as enzymes or receptors. nih.govmdpi.com This in silico screening helps in identifying compounds with high potential as therapeutic agents. These computational approaches can accelerate the design-synthesize-test cycle, making the discovery of new drugs more efficient. nih.gov

Exploration of New Chemical Space via Derivatization

Derivatization, the process of chemically modifying a molecule to produce a new compound with different properties, is a key strategy for exploring new chemical space and optimizing the function of pyrrolidinone-based structures. By introducing various functional groups onto the pyrrolidinone core, researchers can fine-tune properties such as solubility, stability, and biological activity.

The hydroxymethyl group, as would be present in this compound, is a particularly useful functional handle for derivatization. It can be readily oxidized to a carboxylic acid, reduced, or substituted to create a wide range of esters, ethers, and other derivatives. This versatility allows for the creation of libraries of related compounds that can be screened for desired activities. nih.gov The process of derivatization is fundamental in medicinal chemistry for transforming a lead compound into a viable drug candidate and for creating molecular probes to study biological processes. scirp.org

Interdisciplinary Research Integrating Pyrrolidinone Chemistry with Other Scientific Fields

The future of pyrrolidinone chemistry lies in its integration with other scientific disciplines. The inherent versatility of the pyrrolidinone scaffold makes it an ideal platform for developing new technologies and therapies through interdisciplinary collaboration.

In medicinal chemistry, pyrrolidinone cores are central to the synthesis of natural products and their analogs, which often possess potent biological activity. nih.gov For example, quaternary substituted hydroindole heterocycles, which can be derived from pyrrolidinone building blocks, form the core of the Amaryllidaceae alkaloids, a class of compounds with significant therapeutic potential. nih.gov The synthesis of these complex scaffolds inspires the development of new chemical methods that, in turn, enable further biological investigation. nih.gov

In materials science, pyrrolidinone-based polymers and small molecules are being explored for a variety of applications. The integration of pyrrolidinone chemistry with polymer science, nanotechnology, and electronics is expected to yield new materials with novel properties.

Q & A

Basic Question: What are the optimal synthetic routes for 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one, and how can purity be ensured?

Methodological Answer:
The synthesis of this compound typically involves oxidation or reduction reactions. For example:

  • Oxidation pathways may use potassium permanganate (KMnO₄) under acidic conditions to functionalize the pyrrolidine ring .
  • Reduction methods often employ lithium aluminum hydride (LiAlH₄) in anhydrous ethers to stabilize reactive intermediates .

Key considerations for purity:

  • Use inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
Reagent Condition Yield
KMnO₄ (oxidation)Acidic pH, 60°C~65%
LiAlH₄ (reduction)Anhydrous THF, reflux~72%

Basic Question: How can the molecular structure of this compound be validated experimentally?

Methodological Answer:
Structural validation requires multi-technique analysis:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.2–3.8 ppm (hydroxymethyl protons) and δ 1.4–1.6 ppm (methyl group) confirm substituents .
    • ¹³C NMR : Carbonyl resonance at ~175 ppm confirms the lactam ring .
  • X-ray crystallography : Resolves spatial conformation, including hydrogen bonding between hydroxyl and carbonyl groups .
  • IR spectroscopy : Stretch at ~1680 cm⁻¹ (C=O) and broad peak ~3300 cm⁻¹ (O-H) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in sealed containers under dry, inert atmospheres to prevent hydrolysis .
  • PPE : Nitrile gloves, lab coats, and respirators (if aerosolization is possible) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Question: How do reaction mechanisms differ when modifying substituents on the pyrrolidine ring?

Methodological Answer:
Substituent effects are studied via kinetic and computational analyses:

  • Hydroxymethyl group : Participates in intramolecular hydrogen bonding, reducing reactivity toward electrophiles (e.g., acylation agents) .
  • Methyl group : Steric hindrance slows ring-opening reactions but stabilizes transition states in nucleophilic substitutions .
  • Method : Use density functional theory (DFT) to model transition states and compare activation energies for substituent-modified analogs .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:

  • Bioactivity assays :
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
    • Validate purity via LC-MS before testing.
  • Data reconciliation : Use meta-analysis tools (e.g., RevMan) to compare IC₅₀ values across studies, accounting for variables like pH and temperature .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacokinetic properties?

Methodological Answer:

  • SAR parameters :
    • Hydroxymethyl position : Affects solubility (logP) and membrane permeability .
    • Methyl substitution : Modulates metabolic stability (CYP450 interactions) .
  • Design workflow :
    • Syntize analogs with systematic substituent variations.
    • Test in vitro ADME models (e.g., Caco-2 for absorption).
    • Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., enzymes or receptors) .
Analog logP CYP3A4 Inhibition
3-Hydroxymethyl derivative0.8Low
3,5-Dimethyl derivative1.2Moderate

Advanced Question: What computational tools are effective in predicting the compound’s metabolic pathways?

Methodological Answer:

  • Software :
    • SwissADME : Predicts Phase I/II metabolism sites (e.g., hydroxylation via CYP450) .
    • Meteor Nexus : Simulates glucuronidation or sulfation of the hydroxymethyl group .
  • Validation : Compare in silico results with in vitro microsomal assays (rat/human liver microsomes) .

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